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Compound of Interest

Compound Name: Daclatasvir Impurity C

Cat. No.: B11931164 Get Quote

Introduction

Daclatasvir is a potent direct-acting antiviral agent used in the treatment of chronic hepatitis C

virus (HCV) infection. During the synthesis and storage of Daclatasvir, process-related

impurities and degradation products can arise. Daclatasvir Impurity C is one such potential

impurity that needs to be monitored and controlled to ensure the safety and efficacy of the drug

product. This application note details a robust, stability-indicating High-Performance Liquid

Chromatography (HPLC) method for the accurate quantification of Daclatasvir Impurity C in

bulk drug substances and pharmaceutical dosage forms. The method is developed based on a

comprehensive review of existing validated HPLC techniques for Daclatasvir and its related

substances.

Chemical Structures

Daclatasvir: Methyl ((2S)-1-{(2S)-2-[5-(4'-{2-[(2S)-1-{(2S)-2-[(methoxycarbonyl)amino]-3-

methylbutanoyl}pyrrolidin-2-yl]-1H-imidazol-5-yl}biphenyl-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-

yl}-3-methyl-1-oxobutan-2-yl)carbamate

Daclatasvir Impurity C: Carbamic acid, N-​[(1S)​-​1-​[[(2S)​-​2-​[5-​[4′-​(1H-​imidazol-​5-​yl)​[1,​1′-​

biphenyl]​-​4-​yl]​-​1H-​imidazol-​2-​yl]​-​1-​pyrrolidinyl]​carbonyl]​-​2-​methylpropyl]​-​, methyl ester[1][2]
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This section provides a detailed methodology for the quantification of Daclatasvir Impurity C
using HPLC.

Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter Recommended Setting

HPLC System
Agilent 1100/1200 series, Waters Alliance, or

equivalent with UV/PDA detector

Column
Waters X-select CSH C18 (250 mm x 4.6 mm,

5.0 µm) or equivalent

Mobile Phase A
0.01M Potassium Dihydrogen Phosphate buffer,

pH adjusted to 3.0 with Orthophosphoric acid

Mobile Phase B Acetonitrile

Elution Mode Isocratic

Mobile Phase Ratio Mobile Phase A : Mobile Phase B (50:50, v/v)

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Column Temperature 30°C

Detection Wavelength 315 nm

Run Time Approximately 15 minutes

Diluent Mobile Phase

Preparation of Solutions
2.1. Standard Stock Solution of Daclatasvir Impurity C (100 µg/mL) Accurately weigh about

10 mg of Daclatasvir Impurity C reference standard and transfer it into a 100 mL volumetric
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flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Make up the

volume to 100 mL with the diluent and mix well.

2.2. Working Standard Solutions From the standard stock solution, prepare a series of working

standard solutions by appropriate dilution with the diluent to cover the desired concentration

range for linearity (e.g., 0.1 - 5 µg/mL).

2.3. Sample Preparation (for Drug Substance) Accurately weigh about 100 mg of the

Daclatasvir drug substance and transfer it into a 100 mL volumetric flask. Add approximately 70

mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Make up the volume

to 100 mL with the diluent and mix well. Filter the solution through a 0.45 µm nylon syringe filter

before injection.

2.4. Sample Preparation (for Dosage Form) Weigh and finely powder not fewer than 20 tablets.

Accurately weigh a quantity of the powder equivalent to 100 mg of Daclatasvir and transfer it

into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 20 minutes

with intermittent shaking to ensure complete extraction of the drug. Make up the volume to 100

mL with the diluent and mix well. Centrifuge a portion of the solution at 4000 rpm for 10 minutes

and then filter the supernatant through a 0.45 µm nylon syringe filter before injection.

System Suitability
Before the analysis, the chromatographic system must pass the system suitability test. Inject

the working standard solution (e.g., 1 µg/mL) of Daclatasvir Impurity C six times. The

acceptance criteria are outlined in the table below.

Table 2: System Suitability Parameters

Parameter Acceptance Criteria

Tailing Factor (T) Not more than 2.0

Theoretical Plates (N) Not less than 2000

% RSD of Peak Area Not more than 2.0%

Method Validation Summary
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The proposed HPLC method should be validated according to the International Council for

Harmonisation (ICH) guidelines. The following tables summarize the expected validation

parameters.

Table 3: Linearity and Range

Analyte
Concentration Range
(µg/mL)

Correlation Coefficient (r²)

Daclatasvir Impurity C 0.1 - 5.0 ≥ 0.999

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analyte LOD (µg/mL) LOQ (µg/mL)

Daclatasvir Impurity C ~ 0.03 ~ 0.10

Table 5: Accuracy (Recovery Studies)

Spike Level
Amount Added
(µg/mL)

Amount Recovered
(µg/mL)

% Recovery

50% 0.5 User to determine 98.0 - 102.0

100% 1.0 User to determine 98.0 - 102.0

150% 1.5 User to determine 98.0 - 102.0

Table 6: Precision (Repeatability and Intermediate Precision)

Precision Type Concentration (µg/mL) % RSD of Peak Area

Repeatability (n=6) 1.0 ≤ 2.0%

Intermediate Precision

- Analyst 1 / Day 1 1.0 ≤ 2.0%

- Analyst 2 / Day 2 1.0 ≤ 2.0%
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Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of Daclatasvir
Impurity C using the described HPLC method.
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Caption: Workflow for HPLC quantification of Daclatasvir Impurity C.

Conclusion
The described HPLC method is simple, precise, accurate, and stability-indicating for the

quantification of Daclatasvir Impurity C. The method is suitable for routine quality control

analysis of Daclatasvir in both bulk drug and pharmaceutical formulations, ensuring that the

impurity is controlled within acceptable limits. The validation parameters summarized in this

note provide a clear guideline for the performance characteristics of the method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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